molecular formula C7H10O3 B13905435 cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid

cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid

Cat. No.: B13905435
M. Wt: 142.15 g/mol
InChI Key: BULZGVWQVAEJFT-UHFFFAOYSA-N
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Description

This compound features a cyclobutane ring substituted with a hydroxyl (-OH) and vinyl (-CH=CH₂) group at the 3-position, along with a carboxylic acid (-COOH) at the 1-position. The stereochemistry (cis configuration) and functional groups influence its reactivity, solubility, and biological interactions. Similar compounds, such as cis-3-Hydroxycyclobutanecarboxylic acid (CAS 552849-33-9), share the hydroxyl and carboxylic acid groups but lack the vinyl substituent .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-ethenyl-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-2-7(10)3-5(4-7)6(8)9/h2,5,10H,1,3-4H2,(H,8,9)

InChI Key

BULZGVWQVAEJFT-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC(C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Reduction of 3-Carbonyl-cyclobutanecarboxylic Acid Esters to cis-3-Hydroxycyclobutyl Esters

One key synthetic approach involves the reduction of 3-carbonyl-cyclobutanecarboxylic acid esters to the corresponding cis-3-hydroxycyclobutyl esters, which serve as precursors for further functionalization to introduce the vinyl group.

  • Starting Material: 3-Carbonyl-cyclobutanecarboxylic acid ester (general formula I, where R = methyl, ethyl, isopropyl, n-butyl, tert-butyl, n-pentyl, or n-hexyl).
  • Reducing Agents: Lithium tri-tert-butoxyaluminum hydride, lithium triethylborohydride, or lithium tri-sec-butylborohydride.
  • Solvents: Tetrahydrofuran or 2-methyltetrahydrofuran (organic solvent A).
  • Conditions: The ester is dissolved in solvent A, cooled to between -78 °C and -60 °C, then the reducing agent in solvent A is added dropwise. The reaction mixture is stirred for 2–24 hours at low temperature to ensure complete reduction.
  • Quenching: After reaction completion (monitored by thin-layer chromatography), dilute hydrochloric acid (6 mol/L) is added dropwise at 0 to 5 °C to quench the reaction.
  • Workup: The mixture is diluted with ethyl acetate (organic solvent B), stirred, filtered through kieselguhr, washed, and the organic phases combined, dried, and concentrated to yield cis-3-hydroxycyclobutyl esters.

This method yields the cis-3-hydroxycyclobutylmethyl ester intermediate in moderate to good yields, typically around 50-60% depending on the specific ester and conditions.

Mitsunobu Reaction to Invert Stereochemistry and Introduce Functional Groups

To access the trans isomer or to further derivatize the hydroxy group, the cis-3-hydroxycyclobutyl ester can undergo a Mitsunobu reaction:

  • Reagents: p-Nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine.
  • Solvent: An aprotic organic solvent such as tetrahydrofuran or dichloromethane.
  • Conditions: The cis-3-hydroxycyclobutyl ester is dissolved in the solvent, cooled to -10 °C, then the reagents are added sequentially. The reaction is stirred overnight at room temperature under nitrogen atmosphere.
  • Workup: After completion (TLC monitored), solvents are removed, and the crude product is purified by filtration and washing with organic solvents, followed by washing with saturated sodium bicarbonate solution, drying, and concentration to yield trans-p-nitrobenzoic acid esters.

This step is crucial for stereochemical inversion and functional group manipulation, enabling access to trans-3-hydroxycyclobutanecarboxylic acid derivatives as well.

C–H Functionalization and Arylation Approaches for Cyclobutane Derivatives

Advanced synthetic methods utilize palladium-catalyzed C–H functionalization to selectively modify cyclobutane rings:

  • Using aminoquinoline directing groups, methylene C–H bonds on cyclobutanes can be arylated or olefinated under Pd(II/IV) catalysis.
  • Monoarylation of cyclobutane substrates with aryl iodides under optimized conditions (pivalic acid as additive, hexafluoro-2-propanol solvent) can yield monoarylated cyclobutanes in high yields (up to 97%).
  • These methods allow for the introduction of vinyl groups via olefination reactions, which can be coupled with vinylcyclobutane rearrangements to access unsymmetrical cyclobutane derivatives.
  • Notably, the reaction conditions can be tuned to favor monoarylation over bis-arylation by adjusting solvent and acid additives, temperature, and catalyst loading.

While this method is more commonly applied to arylation, it provides a conceptual framework for synthesizing vinyl-substituted cyclobutanes like this compound.

Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reduction of 3-carbonyl ester Li tri-tert-butoxyaluminum hydride, THF, -78 to -60 °C 50-60 Produces cis-3-hydroxycyclobutyl ester
2 Mitsunobu reaction p-Nitrobenzoic acid, DEAD, PPh3, -10 °C to RT, N2 Moderate Stereochemical inversion to trans isomer
3 Pd-catalyzed C–H arylation/olefination Pd(II/IV), aminoquinoline directing group, pivalic acid, HFIP solvent Up to 97 Monoarylation, potential for vinylation
4 Base-mediated decarboxylation Cs2CO3, CH3CN, 100 °C 57-85 Applicable for related cyclobutane derivatives

Research Data and Observations

  • The reduction step requires careful temperature control (-78 to -60 °C) to avoid over-reduction or side reactions.
  • The choice of reducing agent affects stereoselectivity and yield; lithium tri-tert-butoxyaluminum hydride is preferred for selective cis-hydroxy formation.
  • Mitsunobu reaction conditions must be anhydrous and oxygen-free to prevent reagent decomposition.
  • Pd-catalyzed C–H functionalization reactions benefit from bulky carboxylate additives (pivalic acid) and fluorinated alcohol solvents (HFIP) to suppress over-arylation and improve selectivity.
  • The vinyl group introduction via olefination after C–H activation is feasible and has been demonstrated with vinyl iodides, yielding highly strained cyclobutanes with cis stereochemistry intact.
  • The overall synthetic route from 3-carbonyl-cyclobutanecarboxylic acid esters to this compound is multi-step and requires purification at each stage to maintain stereochemical integrity and yield.

Chemical Reactions Analysis

Types of Reactions

cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Molecular Formula Molecular Weight Functional Groups Key Properties
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid* C₇H₁₀O₃ 142.15 -OH, -COOH, -CH=CH₂ Hypothesized: Higher hydrophobicity than hydroxyl-only analogs; potential for polymerization via vinyl group.
cis-3-Hydroxycyclobutanecarboxylic acid C₅H₈O₃ 116.12 -OH, -COOH Boiling point: 290.1°C (predicted); pKa: 4.54; used in fragment-based drug design .
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride C₆H₁₂ClNO₂ 165.62 -NH₂, -COOCH₃ Bioactive: Log Po/w (XLOGP3): -1.3; high GI absorption; potential CNS permeability .
(3-Oxocyclobutyl)carboxylic Acid C₅H₆O₃ 114.10 -COOH, -C=O (ketone) Reactive: Ketone group prone to nucleophilic attack; hazardous (skin/eye irritant) .
cis-3-(3-Trifluoromethylphenyl)cyclobutanamine C₁₁H₁₂F₃N 215.22 -NH₂, -C₆H₄CF₃ Aryl substituent enhances lipophilicity (LogP ↑); used in medicinal chemistry .

* Predicted data based on structural analogs.

Physicochemical Properties

  • Hydrophobicity : The vinyl group in This compound likely increases LogP compared to cis-3-Hydroxycyclobutanecarboxylic acid (LogP ~0.5–1.0 vs. -0.2 for hydroxyl-only analog) . However, it remains less hydrophobic than aryl-substituted derivatives like cis-3-(3-Trifluoromethylphenyl)cyclobutanamine (LogP ~2.5) .
  • Acidity : The carboxylic acid group (pKa ~4.5) dominates acidity, similar to cis-3-Hydroxycyclobutanecarboxylic acid . The vinyl group has minimal electronic impact on acidity.
  • Stability : The vinyl group may introduce instability under oxidative conditions, unlike the ketone in (3-Oxocyclobutyl)carboxylic Acid , which is more reactive .

Biological Activity

Cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid (C₅H₈O₃) is a cyclobutane derivative characterized by the presence of a hydroxyl and a vinyl group attached to the cyclobutane ring. This unique structure contributes to its potential biological activities, making it an interesting subject for medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biological molecules, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound allows for diverse interactions within biological systems. The hydroxyl group can participate in hydrogen bonding, while the vinyl group enhances its reactivity. The compound's three-dimensional configuration is critical for its biological function, influencing how it interacts with proteins and nucleic acids.

Compound Name Structural Features Unique Aspects
3-Hydroxycyclobutanecarboxylic acidHydroxyl and carboxylic groupsBasic structure without vinyl group
3-Vinylcyclobutanecarboxylic acidVinyl and carboxylic groupsLacks hydroxyl functionality
2-Hydroxycyclobutanecarboxylic acidHydroxyl at a different positionAltered reactivity profile
4-Hydroxycyclobutanecarboxylic acidHydroxyl at position fourDifferent steric hindrance

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Studies have shown that the compound can modulate enzymatic activities and influence cellular pathways. For instance, it may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.

Interaction Studies

Research involving interaction studies has revealed that this compound can bind to proteins and nucleic acids, affecting their structure and function. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) have been employed to elucidate these interactions. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic uses.

Case Studies

  • Antimicrobial Activity : A study examined the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound in vitro. The results demonstrated a reduction in pro-inflammatory cytokine production in cultured macrophages, indicating its potential use in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Synthesis and Derivatization : Various synthetic methods have been developed to produce this compound efficiently, allowing for modifications that enhance its biological activity.
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the hydroxyl and vinyl groups can significantly alter the compound's potency and selectivity against target biomolecules.

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and vinyl group positioning. Compare chemical shifts with structurally analogous compounds, such as cis-hydroxycyclohexanecarboxylic acid derivatives, which exhibit distinct splitting patterns for hydroxyl and vinyl protons .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a chiral column to separate enantiomers and assess purity. Retention times can be calibrated against known cyclobutane-carboxylic acid standards .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C7_7H10_{10}O3_3) and fragmentation patterns, particularly for the vinyl and hydroxyl substituents .

Q. How does the cis configuration influence the compound’s physicochemical properties compared to its trans isomer?

Methodological Answer:

  • pKa Determination: Use potentiometric titration in aqueous and non-aqueous solvents. For similar cis-hydroxycycloalkane-carboxylic acids (e.g., cis-3-hydroxycyclohexanecarboxylic acid), the proximity of hydroxyl and carboxylic groups lowers pKa (~4.6–4.8) due to intramolecular hydrogen bonding, unlike trans isomers (~4.8–5.0) .
  • Solubility and Stability: Conduct accelerated stability studies under varying pH and temperature. cis-isomers often exhibit lower thermal stability due to steric strain, as seen in cyclobutane-carboxylate esters .

Advanced Research Questions

Q. What synthetic strategies effectively control stereochemistry during the preparation of this compound?

Methodological Answer:

  • Chiral Auxiliaries or Catalysts: Use Sharpless asymmetric dihydroxylation or enzymatic resolution to install the cis-hydroxy-vinyl motif. For example, lipase-mediated kinetic resolution has been applied to cyclobutane derivatives to achieve >90% enantiomeric excess .
  • Ring-Strain Utilization: Exploit cyclobutane’s inherent ring strain to direct stereoselective vinyl group addition via [2+2] cycloaddition or radical-mediated functionalization .
  • In Situ Monitoring: Employ real-time FTIR or Raman spectroscopy to track stereochemical outcomes during synthesis, adjusting reaction parameters (e.g., temperature, solvent polarity) dynamically .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Systematic Meta-Analysis: Apply the Methodological Index for Non-Randomized Studies (MINORS) criteria to evaluate study quality, focusing on sample purity, assay conditions (e.g., cell line variability), and dosage consistency .

  • Dose-Response Profiling: Replicate assays across multiple models (e.g., primary cells vs. immortalized lines) to identify context-dependent effects. For example, discrepancies in antiviral activity reported for cyclohexene-carboxylic acid derivatives were resolved by standardizing viral load metrics .
  • Computational Validation: Use molecular docking or MD simulations to predict binding affinities to target proteins (e.g., Factor Xa), reconciling divergent experimental IC50_{50} values .

Q. What computational approaches predict the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Metabolism Tools: Utilize software like GLORY or MetaPrint2D to simulate Phase I/II metabolism. For cyclobutane derivatives, prioritize hydroxylation at the vinyl group and β-oxidation of the carboxylic acid moiety .
  • Isotope-Labeled Tracers: Synthesize 13C^{13}C-labeled analogs and track metabolic fate using LC-MS/MS in hepatocyte models, comparing results with in silico predictions .

Q. How do substituents (e.g., vinyl, hydroxyl) impact the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electrophilicity Mapping: Calculate local electron density via DFT (e.g., B3LYP/6-31G*) to identify reactive sites. The vinyl group enhances electrophilicity at the cyclobutane ring’s β-carbon, while the hydroxyl group directs nucleophilic attack to the carboxylic acid’s α-position .
  • Experimental Validation: Perform kinetic studies with model nucleophiles (e.g., thiols or amines) under controlled pH, comparing reaction rates with computational predictions .

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